molecular formula C4H8ClF2NO2 B12937447 3-Amino-4,4-difluorobutanoic acid hydrochloride CAS No. 78347-65-6

3-Amino-4,4-difluorobutanoic acid hydrochloride

Cat. No.: B12937447
CAS No.: 78347-65-6
M. Wt: 175.56 g/mol
InChI Key: GOMSTRQKMHFOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,4-difluorobutanoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with a fluorinated alkyl halide, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

3-Amino-4,4-difluorobutanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

78347-65-6

Molecular Formula

C4H8ClF2NO2

Molecular Weight

175.56 g/mol

IUPAC Name

3-amino-4,4-difluorobutanoic acid;hydrochloride

InChI

InChI=1S/C4H7F2NO2.ClH/c5-4(6)2(7)1-3(8)9;/h2,4H,1,7H2,(H,8,9);1H

InChI Key

GOMSTRQKMHFOEO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.